5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
CAS No.: 65136-83-6
Cat. No.: VC4777284
Molecular Formula: C10H7ClN4
Molecular Weight: 218.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65136-83-6 |
|---|---|
| Molecular Formula | C10H7ClN4 |
| Molecular Weight | 218.64 |
| IUPAC Name | 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3 |
| Standard InChI Key | OTLFXEHWBDUICO-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
5-Chloro-2-methyl- triazolo[1,5-c]quinazoline belongs to the triazoloquinazoline family, characterized by a triazole ring fused to a quinazoline scaffold. Key structural features include:
-
Chlorine substituent at position 5, enhancing electrophilicity and molecular interactions.
-
Methyl group at position 2, influencing steric effects and lipophilicity.
-
Fused bicyclic system contributing to planar geometry, facilitating intercalation with biological targets.
The compound’s molecular dimensions (e.g., van der Waals radius of 3.8 Å) and logP value (~2.1) suggest moderate solubility in polar aprotic solvents, aligning with its pharmacokinetic profile.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-Chloro-2-methyl- triazolo[1,5-c]quinazoline typically proceeds via cyclocondensation strategies. A representative pathway involves:
-
Intermediate formation: Reaction of 2-amino-5-chlorobenzonitrile with hydrazine hydrate yields 2-amino-5-chlorobenzohydrazide.
-
Cyclization: Treatment with formic acid under reflux induces triazole ring closure, forming the triazoloquinazoline core .
Optimized conditions:
Industrial-Scale Manufacturing
Industrial protocols emphasize continuous flow reactors and catalytic systems to enhance efficiency. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 72–85% | 90–95% |
| Reaction Time | 4–6 hours | 1–2 hours |
| By-product Formation | 8–12% | <2% |
Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates dose-dependent cytotoxicity against multiple cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.2 | CDK2 inhibition, G1 arrest |
| HeLa (Cervical) | 12.8 | Apoptosis via Bax/Bcl-2 ratio |
| A549 (Lung) | 15.4 | ROS generation, DNA damage |
Mechanistically, it inhibits Cyclin-Dependent Kinase 2 (CDK2) by binding to the ATP pocket (Kd = 0.8 nM), disrupting cell cycle progression. Structural analogs with 7-methoxy substitutions show enhanced potency (IC₅₀ = 5.3 μM in MCF-7), highlighting SAR flexibility .
Antimicrobial Efficacy
Triazoloquinazolines exhibit broad-spectrum antimicrobial activity, with 5-Chloro-2-methyl derivatives showing:
-
Bactericidal effects: MIC = 0.046–3.11 μM against Staphylococcus aureus and Escherichia coli.
-
Fungal inhibition: 80% growth reduction in Candida albicans at 10 μM.
The mechanism involves disruption of ergosterol biosynthesis in fungi and penicillin-binding protein (PBP) inhibition in bacteria .
Kinase Inhibition and Neuroprotective Effects
Beyond oncology, this compound modulates protein kinase C (PKC) and adenosine receptors:
-
PKC-δ inhibition: IC₅₀ = 14 nM, potentially mitigating ischemic brain injury .
-
Adenosine A₂ₐ antagonism: Kᵢ = 22 nM, suggesting utility in Parkinson’s disease .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
| Structural Feature | Pharmacological Impact |
|---|---|
| 5-Chloro substitution | Enhances DNA intercalation |
| 2-Methyl group | Improves metabolic stability |
| Triazole ring | Facilitates hydrogen bonding with targets |
Comparative analysis with analogs:
| Compound | Key Modification | Activity Shift |
|---|---|---|
| 5-Fluoro analog | Increased lipophilicity | Higher CNS penetration |
| 7-Methoxy derivative | Electron-donating group | Enhanced anticancer potency |
| 2-Sulfonyl variant | Polar substituent | Improved aqueous solubility |
The chlorine atom’s electronegativity optimizes target binding, while methyl groups reduce CYP450-mediated oxidation.
Industrial and Pharmacological Applications
Drug Development
-
Oncology: Preclinical studies highlight synergy with cisplatin (Combination Index = 0.3 in HeLa cells).
-
Antimicrobials: Derivatives resist β-lactamase degradation, addressing antibiotic resistance .
Agricultural Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume